molecular formula C15H13NO5S B2702711 3-Formylphenyl 4-(acetylamino)benzenesulfonate CAS No. 431980-69-7

3-Formylphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B2702711
CAS No.: 431980-69-7
M. Wt: 319.33
InChI Key: CIYDYVCBJMQKRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

In a study, 3-formyl phenyl benzenesulfonate was created by reacting 3-hydroxybenzaldehyde with benzene sulfonyl chloride, which was aided by triethylamine . Nine unique (Z)-3-[(3-substituted-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-iminomethyl] compounds were formed through the reaction of a manufactured 3-formyl phenyl benzenesulfonate chemical with nine 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one .


Molecular Structure Analysis

While there is no direct information available on the molecular structure of 3-Formylphenyl 4-(acetylamino)benzenesulfonate, a related compound, 3-formylphenylboronic acid (3FPBA), was studied using the DFT/B3LYP method with the 6-311++G(d,p) basis set . According to the theoretical calculation results, C3 conformation was found more stable than other conformations .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Novel Compounds : The reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with DMF-DMA leads to the synthesis of acryloyl(phenyl)benzenesulfonamide derivatives, which are further used for synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives (Fahim & Shalaby, 2019).
  • Preparation of Nonlinear Optical Materials : 2-[( E )-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates have been synthesized, showing potential for optical limiting applications (Ruanwas et al., 2010).

Biological and Medicinal Applications

  • Antitumor Activity : Certain chlorinated compounds derived from the synthesis process exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).
  • Carbonic Anhydrase Inhibition : Synthesized benzenesulfonamides showed inhibitory effects on carbonic anhydrase I and II, which is a therapeutic target for various diseases (Gul et al., 2016).

Material Science and Engineering

  • Formation of Triple Ions : Studies on benzenesulfonate salts in aprotic solvents have shown the formation of triple ions, which is significant for understanding ion association in these solvents (Hojo et al., 1994).
  • Supramolecular Assembly and Interactions : Research on the solid-state structures of formylphenyl arylsulfonates reveals important insights into noncovalent interactions like halogen bonding and π-π interactions in supramolecular architectures (Andleeb et al., 2018).

Environmental and Analytical Applications

  • Industrial Effluents Analysis : A study on the extraction and determination of benzene- and naphthalenesulfonates in industrial wastewaters demonstrates the application in environmental monitoring (Alonso et al., 1999).

Properties

IUPAC Name

(3-formylphenyl) 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-11(18)16-13-5-7-15(8-6-13)22(19,20)21-14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYDYVCBJMQKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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